molecular formula C9H4ClN3S2 B8442504 2-Chloro-4-(2-thiazolyl)thieno[3,2-d]pyrimidine

2-Chloro-4-(2-thiazolyl)thieno[3,2-d]pyrimidine

Cat. No. B8442504
M. Wt: 253.7 g/mol
InChI Key: GWBPGRWRSLAHEX-UHFFFAOYSA-N
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Patent
US07384949B2

Procedure details

A stirred solution of thiazole (0.14 mL, 2 mmol) in dry THF (10 mL) at −78° C., under argon was treated with n-BuLi (1.6-M in hexanes, 1.3 mL, 2 mmol), stirred for 30 min, treated with a solution of ZnCl2 (1.0-M in Et2O, 2.0 mL, 2 mmol) and allowed to warm gradually to room temperature. The mixture was treated with a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (205 mg, 1 mmol) in THF (5 mL) then Pd(PPh3)4 (100 mg, 10 mol %) refluxed for 17 h, cooled, diluted with saturated NH4Cl solution and extracted with EtOAc. The organic extracts were dried (MgSO4), concentrated in vacuo and purified by chromatography [SiO2; isohexane:CH2Cl2 (2:1)] to give the title compound (75 mg, 26%) as a white solid.
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
catalyst
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Five
Yield
26%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[Li]CCCC.[Cl:11][C:12]1[N:13]=[C:14](Cl)[C:15]2[S:20][CH:19]=[CH:18][C:16]=2[N:17]=1>C1COCC1.[NH4+].[Cl-].[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:11][C:12]1[N:13]=[C:14]([C:2]2[S:1][CH:5]=[CH:4][N:3]=2)[C:15]2[S:20][CH:19]=[CH:18][C:16]=2[N:17]=1 |f:4.5,6.7.8,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
0.14 mL
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
1.3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
205 mg
Type
reactant
Smiles
ClC=1N=C(C2=C(N1)C=CS2)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
2 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Five
Name
Quantity
100 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography [SiO2; isohexane:CH2Cl2 (2:1)]

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1N=C(C2=C(N1)C=CS2)C=2SC=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 29.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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